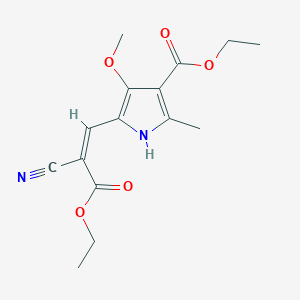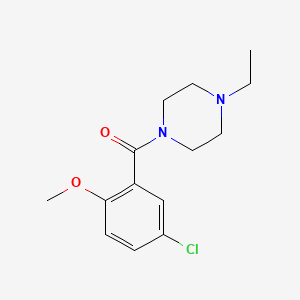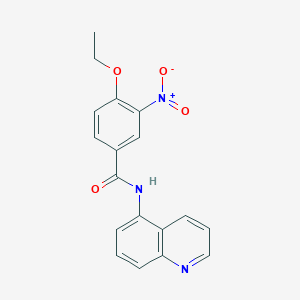![molecular formula C18H19N3O2 B5833096 N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AEE788 is a dual inhibitor of both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two important signaling pathways involved in tumor growth and angiogenesis.
科学的研究の応用
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply. This makes N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide a promising candidate for cancer therapy.
作用機序
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is a dual inhibitor of both EGFR and VEGFR. EGFR is a receptor tyrosine kinase that plays a key role in regulating cell growth and survival. VEGFR is also a receptor tyrosine kinase that is involved in angiogenesis. By inhibiting both EGFR and VEGFR, N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can block the growth and survival of cancer cells and inhibit tumor angiogenesis.
Biochemical and Physiological Effects
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of EGFR and VEGFR, which leads to a decrease in downstream signaling pathways that promote cell growth and survival. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can also inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is not very selective, meaning that it can also inhibit other receptor tyrosine kinases besides EGFR and VEGFR. This can lead to off-target effects and limit its usefulness as a therapeutic agent.
将来の方向性
There are a number of future directions for the study of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide. One area of research is to develop more selective inhibitors of EGFR and VEGFR that have fewer off-target effects. Another area of research is to investigate the use of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in cancer patients.
合成法
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylhydrazine to form 4-methyl-N-phenylbenzohydrazide. This intermediate is then reacted with acetic anhydride to form N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide.
特性
IUPAC Name |
N-[4-[(E)-N-acetamido-C-methylcarbonimidoyl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-4-6-16(7-5-12)18(23)19-17-10-8-15(9-11-17)13(2)20-21-14(3)22/h4-11H,1-3H3,(H,19,23)(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZXPXIHJYJT-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

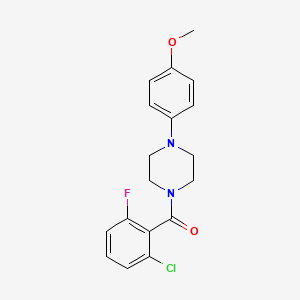
![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)

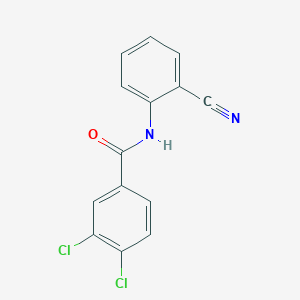
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)
